![molecular formula C21H23N3O5S B2374482 3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034597-52-7](/img/structure/B2374482.png)
3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound.
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be formed through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
- Piperidine derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit specific kinases involved in cancer cell growth and survival . Further studies could focus on optimizing their selectivity and efficacy.
Anticancer Agents and Kinase Inhibitors
Future Directions
properties
IUPAC Name |
3-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-28-16-4-3-13(11-17(16)29-2)12-18(25)23-8-5-14(6-9-23)24-20(26)19-15(7-10-30-19)22-21(24)27/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGYMIQVQQFPDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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